molecular formula C13H16O6 B1487343 Fradic acid A CAS No. 1556003-62-3

Fradic acid A

Cat. No. B1487343
M. Wt: 268.26 g/mol
InChI Key: RPBJCRSEGUSGHK-SGKIGDJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fradic acid A” is a compound that was isolated from marine Streptomyces fradiae strain PTZ0025 . It was found to be new and named as “Fradic acid A” along with other compounds .


Molecular Structure Analysis

The molecular structure of “Fradic acid A” was established by extensive nuclear magnetic resonance (NMR) and high-resolution electron spray ionization mass spectroscopy (HRESIMS) analyses .

Scientific Research Applications

Antimicrobial and Antitumor Activities

Fradic acid A, identified in marine Streptomyces fradiae, has demonstrated significant antimicrobial and antitumor properties. Specifically, compounds including fradic acid A exhibited in vitro antimicrobial activity against Staphylococcus aureus and significantly inhibited the growth of colon cancer and glioma cells. Fradimycin B, a related compound, was found to induce apoptosis and cell cycle arrest in tumor cells, highlighting the potential of these marine natural products in antimicrobial and cancer therapies (Xin et al., 2012).

Antioxidant Properties

While the specific application of fradic acid A as an antioxidant was not detailed in the papers found, the broader field of antioxidants, including phenolic compounds, has been extensively studied. Methods such as the Ferric Reducing Antioxidant Power (FRAP) test have been used to determine the antioxidant capacity of various compounds, which may include fradic acid A or its analogs. These methods are crucial in analyzing antioxidants in complex samples, potentially including fradic acid A (Munteanu & Apetrei, 2021).

Phytochemical Profile and Health Benefits

In studies of phytochemical profiles and health benefits, phenolic compounds such as ferulic acid have been identified. These compounds are known for their health benefits, including antioxidant properties. While fradic acid A was not specifically mentioned, its classification as a polyene acid suggests potential overlap in properties and applications with other phenolic compounds (Ojo et al., 2022).

properties

IUPAC Name

(2S,4S,5S)-4-[(1E,3E,5E)-6-carboxyhexa-1,3,5-trienyl]-2,5-dimethyl-1,3-dioxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-9-10(19-13(2,18-9)12(16)17)7-5-3-4-6-8-11(14)15/h3-10H,1-2H3,(H,14,15)(H,16,17)/b4-3+,7-5+,8-6+/t9-,10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJCRSEGUSGHK-SGKIGDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(O1)(C)C(=O)O)C=CC=CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](O[C@@](O1)(C)C(=O)O)/C=C/C=C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fradic acid A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Xin, X Ye, S Yu, XY Lian, Z Zhang - Marine Drugs, 2012 - mdpi.com
… Therefore, the structure of 6 was assigned as fradic acid A. … Fradic acid A (6): colorless powder; [α] 23 D +29.8 C (c 0.01, MeOH); UV (MeOH) λ max 223, 298 nm; 1 H NMR data (500 MHz…
Number of citations: 75 www.mdpi.com
JW Blunt, BR Copp, RA Keyzers, MHG Munro… - Natural product …, 2014 - pubs.rsc.org
… fradiae (sediment, source unspecified) yielded several capoamycin-type antibiotics, fradimycin A 54 and B 55 and fradic acid A 56 and B 57, of which fradimycins A and B inhibited …
Number of citations: 454 pubs.rsc.org
R Khotimchenko, I Bryukhovetskiy, M Khotimchenko… - Biomedicines, 2021 - mdpi.com
… Polyenoic acids assigned as fradic acid A and fradic acid B were isolated with fradimycins from Streptomyces fradiae PTZ00025 and later found to be inactive. …
Number of citations: 3 www.mdpi.com
叶雪威 - 2017 - 浙江大学
Number of citations: 0

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